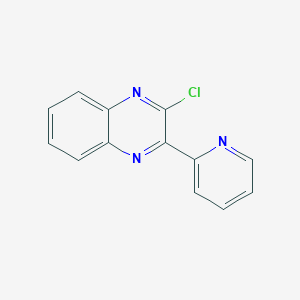
2-Chloro-3-(2-pyridinyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(2-pyridinyl)quinoxaline is a chemical compound with the linear formula C13H8ClN3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 2-chloro-3-substituted quinoxalines, including this compound, has been achieved through a visible-light-induced radical cascade cyclization of ortho-diisocyanoarenes with sulfinic acids . This novel approach allows for the production of 2-chloro-3-substituted quinoxalines in good yields, without the need for elevated temperatures or the use of metal or toxic reagents .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string ClC1=NC2=C (C=CC=C2)N=C1C3=NC=CC=C3 . The average mass of this compound is 241.676 Da .科学的研究の応用
Synthesis and Diversification in Organic Chemistry
2-Chloro-3-(2-pyridinyl)quinoxaline is utilized in the diversification of pyrrolo[1,2-a]quinoxalines, compounds significant in pharmaceutical research and organic synthesis. A method for selective chlorination of the C1–H bond in these quinoxalines has been developed, compatible with various functional groups and heterocycles (Le et al., 2021).
Chemical Reactions and Derivatives Synthesis
The compound's reactivity towards nucleophilic reagents like amines, acid hydrazides, alkoxides, and sodium hydroxide has been explored, demonstrating its versatility in chemical synthesis (El‐Deen & Mahmoud, 2000). Additionally, its reaction with aromatic amines and mercaptoacetic acid has been studied, leading to the formation of various quinoxaline derivatives (Badr et al., 1983).
Analytical Reagent Applications
Quinoxaline-2-carboxylic acid derivatives, including 3-chloro variants, have been used as analytical reagents. Their ability to form metal salts and the optimal conditions for this have been investigated, showing potential in analytical chemistry applications (Dutt, Sanayal, & Nag, 1968).
Spectroscopic and Electrochemical Studies
Research into the spectroscopic and electrochemical properties of quinoxaline derivatives, including those with a chloro group, has been conducted. These studies are crucial in understanding the electronic effects on quinoxaline moieties and their potential applications in various fields (Veroni, Mitsopoulou, & Lahoz, 2008).
Pharmaceutical and Biological Research
In the pharmaceutical and biological research sectors, derivatives of this compound have been synthesized and tested for their antibacterial properties. These studies aim to explore new compounds with potential antimicrobial activity (Singh, Deivedi, Hashim, & Singhal, 2010).
作用機序
While the specific mechanism of action for 2-Chloro-3-(2-pyridinyl)quinoxaline is not directly mentioned in the search results, quinoxaline derivatives have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .
特性
IUPAC Name |
2-chloro-3-pyridin-2-ylquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3/c14-13-12(11-7-3-4-8-15-11)16-9-5-1-2-6-10(9)17-13/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREBXTNLPCVMQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1311314.png)
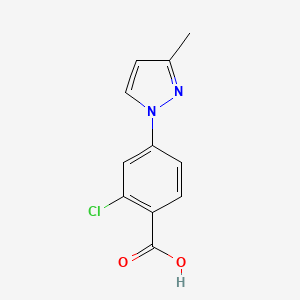
![7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1311316.png)
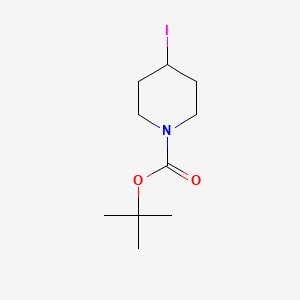
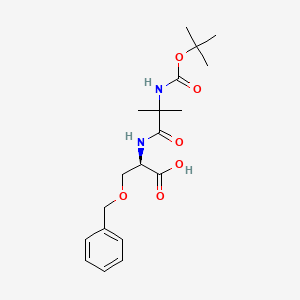
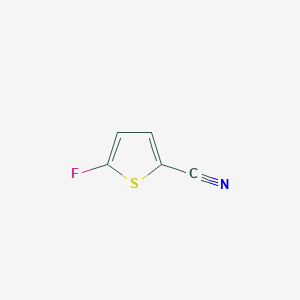
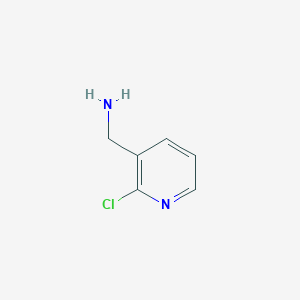

![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)



